5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene
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Overview
Description
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound, followed by reduction and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins . Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar compounds to 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene include:
5-(4-Methoxyphenyl)-1H-indole: Known for its substrate-selective inhibition of enzymes.
5-(4-Methoxyphenyl)-1H-imidazole: Exhibits similar inhibitory effects but with different potency and selectivity.
Substituted benzimidazoles: These compounds share structural similarities and are used in various pharmacological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
578764-33-7 |
---|---|
Molecular Formula |
C25H19NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-nitro-1,3-diphenylbenzene |
InChI |
InChI=1S/C25H19NO3/c1-29-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26(27)28)24(17-21)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
ZZUXRKSEUMGHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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